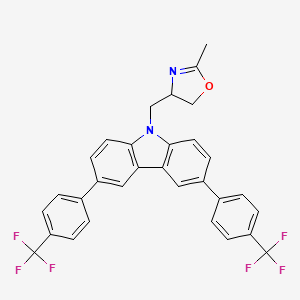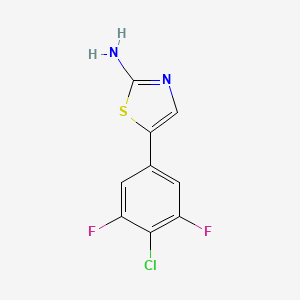
5-(4-Chloro-3,5-difluorophenyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-3,5-difluorophenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a 4-chloro-3,5-difluorophenyl group at the 5-position and an amine group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
The synthesis of 5-(4-Chloro-3,5-difluorophenyl)thiazol-2-amine typically involves the reaction of 4-chloro-3,5-difluoroaniline with a thioamide under specific conditions. One common method includes the cyclization of 4-chloro-3,5-difluoroaniline with thiourea in the presence of a base, such as sodium hydroxide, to form the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
5-(4-Chloro-3,5-difluorophenyl)thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions at the 2-position of the thiazole ring.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The amine group can engage in coupling reactions with various electrophiles to form new compounds.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-(4-Chloro-3,5-difluorophenyl)thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 5-(4-Chloro-3,5-difluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory mediators to exert anti-inflammatory actions .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(4-Chloro-3,5-difluorophenyl)thiazol-2-amine include other thiazole derivatives such as:
5-(3,5-Difluorophenyl)thiazol-2-amine: Lacks the chlorine substituent but retains similar biological activities.
5-(4-Chlorophenyl)thiazol-2-amine: Lacks the fluorine substituents but also exhibits antimicrobial properties.
2-Aminothiazole: A simpler structure with a broad range of biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can enhance its biological activity and selectivity compared to other thiazole derivatives.
Propriétés
Formule moléculaire |
C9H5ClF2N2S |
|---|---|
Poids moléculaire |
246.66 g/mol |
Nom IUPAC |
5-(4-chloro-3,5-difluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H5ClF2N2S/c10-8-5(11)1-4(2-6(8)12)7-3-14-9(13)15-7/h1-3H,(H2,13,14) |
Clé InChI |
LKYNAKNEWQBRKW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)Cl)F)C2=CN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



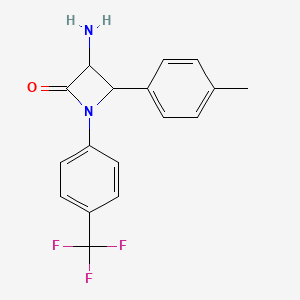

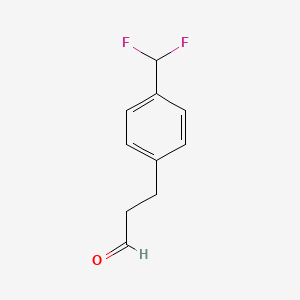

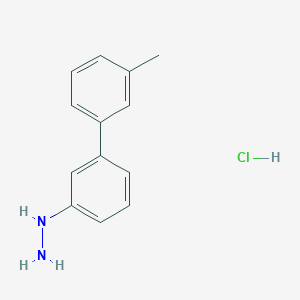
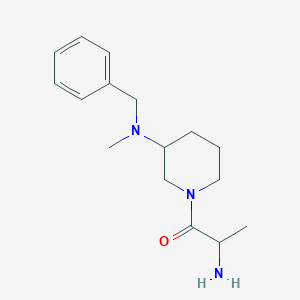
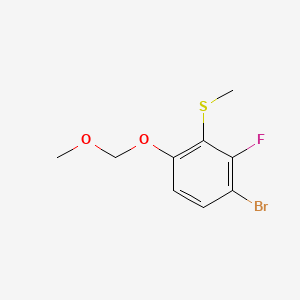
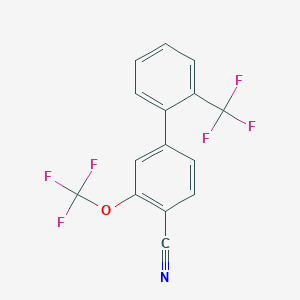
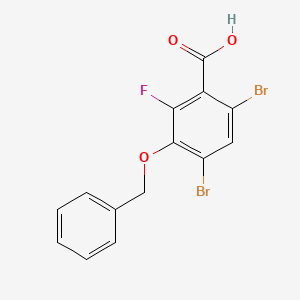
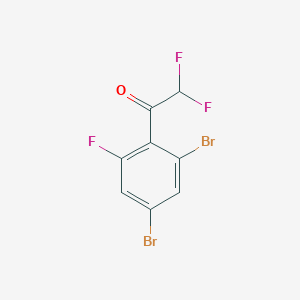
![Methanamine,N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thienyl)propylidene]-](/img/structure/B14771524.png)

